4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide
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Overview
Description
4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The dihydropyrimidine ring adopts a screw-boat conformation .
Synthesis Analysis
The synthesis of this compound involves a reaction with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ for 2 hours . In 2011, Khidre and coworkers described the synthesis of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives by reaction of cyanoacetylhydrazone with acetyl acetone .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a dihydropyrimidine ring . This ring adopts a screw-boat conformation . The compound also contains an anilide group in which the carboxamide group is substituted with a benzene ring .Scientific Research Applications
Hydrogen Production Control
4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide (DPCA) has been evaluated as a controller for hydrogen production during the dissolution of zinc in dilute hydrochloric acid. It was found that DPCA can lower the rate of hydrogen production, suggesting its utility in controlling this process in specific chemical environments (Saleh, El Wanees, & Mustafa, 2018).
Molecular and Crystal Structures
Studies involving molecular and crystal structures of dihydropyridine derivatives, including this compound, have been conducted. These studies offer insights into the synthesis and structural properties of these compounds, which are important for understanding their chemical behavior and potential applications (Koval’, Okul’, & Yatsenko et al., 2017).
Synthesis and Chemical Transformations
Research has focused on the synthesis and diversity-oriented synthesis of dihydropyridine derivatives. These studies provide methodologies for producing a variety of compounds based on the dihydropyridine structure, which can be valuable in developing new materials and drugs (Baškovč, Dahmann, & Golobič et al., 2012).
X-ray Diffraction Studies
X-ray diffraction has been used to study derivatives of this compound. These studies reveal detailed structural information, which is crucial for understanding the physical and chemical properties of these compounds (Feklicheva (Okul), Rybakov, & Babaev et al., 2019).
Fluorescence Properties
Research into the non-catalytic conversion of dihydropyridine derivatives has led to the discovery of fluorescent properties in some of these compounds. This could have implications for their use in imaging and sensor applications (Ershov, Fedoseev, & Belikov et al., 2015).
Solubility and Interaction Studies
The solubility and interaction of dihydropyridine derivatives in different solvents have been investigated. Understanding these properties is essential for their application in various fields, including pharmaceuticals and materials science (Baluja & Talaviya, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties .
Result of Action
Similar compounds have been found to have a variety of biological effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
4,6-dimethyl-2-oxo-1-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-8-10(2)16(11-6-4-3-5-7-11)14(18)12(9)13(15)17/h3-8H,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXFAIIBHTUHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=CC=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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